molecular formula C16H22N2O5S B5009014 3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione

3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B5009014
M. Wt: 354.4 g/mol
InChI Key: RQPYOCLYNKQFLM-UHFFFAOYSA-N
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Description

The compound 3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione is a spirocyclic dione derivative characterized by a 2,7-dioxaspiro[4.4]nonane-1,6-dione core. Key structural features include:

  • 2-Amino-1,3-thiazol-4-yl substituent at position 3: This heterocyclic group is known to enhance bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
  • 8-[(2-Methylpropoxy)methyl] side chain: A branched alkoxy moiety that may influence solubility, lipophilicity, and pharmacokinetic properties.

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-(2-methylpropoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-9(2)5-21-6-10-4-16(12(19)22-10)8-15(3,23-13(16)20)11-7-24-14(17)18-11/h7,9-10H,4-6,8H2,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPYOCLYNKQFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)N)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may involve the use of thiourea and α-haloketones under reflux conditions . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related spirocyclic diones, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name / ID Key Substituents Molecular Formula Physical Properties Biological Activity / Notes References
Target Compound 2-Amino-1,3-thiazol-4-yl; 8-(2-methylpropoxymethyl) C₁₇H₂₃N₃O₅S Not reported in evidence Hypothesized: Potential CNS or antimicrobial activity based on substituents
8-(Butoxymethyl)-3-[2-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]-3-methyl analog Butoxymethyl; triazolylthio acetyl C₂₃H₂₇ClN₄O₅S Not reported Likely improved metabolic stability due to triazole-thioether linkage
3-((Diethylamino)methyl)-8-methyl analog Diethylaminomethyl; 8-methyl C₁₃H₂₁NO₄ CCS (Ų): [M+H]+ = 158.3; [M+Na]+ = 165.7 Predicted higher polarity due to diethylamino group; no reported bioactivity
3,8-Diarylidene derivatives (e.g., 5d, 5h) Arylidene groups (e.g., 3-methoxybenzylidene) Varies Melting points: 40–66°C; NMR/HRMS confirmed planar aromatic interactions Structural rigidity may limit bioavailability; no explicit activity reported
4-Phenyl-9-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro[4.4]nonane-3,8-diones (4a–e) Oxadiazole; dithia groups Varies Synthesized in high yields (IR, NMR, Mass spec confirmed) Antimicrobial activity reported (oxadiazole enhances electron-deficient interactions)
8-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Diazaspiro core; phenyl substituent C₁₃H₁₄N₂O₂ Computed properties only (InChIKey: MTDXPZWIPQEUMN-UHFFFAOYSA-N) Anticonvulsant potential demonstrated in related diazaspiro compounds
2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione Azaspiro core; 4-methoxyphenyl C₁₅H₁₇NO₃ Molar mass: 259.3 g/mol No bioactivity reported; methoxy group may enhance CNS penetration

Key Structural and Functional Insights

Impact of Heterocyclic Substituents: The 2-amino-1,3-thiazol-4-yl group in the target compound contrasts with triazolylthio acetyl () and oxadiazole () moieties in analogs. Diethylaminomethyl () introduces basicity, which could enhance solubility but reduce blood-brain barrier penetration compared to the target’s non-ionizable 2-methylpropoxymethyl group .

Spiro Core Modifications: Dioxaspiro vs. Diazaspiro: Replacing oxygen with nitrogen in the spiro core (e.g., –9) increases hydrogen-bonding capacity, as seen in anticonvulsant diazaspiro derivatives .

Physicochemical Properties: The target compound’s 8-(2-methylpropoxymethyl) group likely confers higher lipophilicity (logP ~3–4 estimated) compared to 8-(butoxymethyl) () or polar diethylaminomethyl (), impacting absorption and distribution . Collision Cross-Section (CCS): The diethylaminomethyl analog () has a CCS of 158.3 Ų for [M+H]+, suggesting a compact conformation, whereas bulkier substituents (e.g., triazolylthio acetyl) may increase CCS .

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